1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate 1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19759866
InChI: InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1
SMILES:
Molecular Formula: C20H25F6N2OP
Molecular Weight: 454.4 g/mol

1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate

CAS No.:

Cat. No.: VC19759866

Molecular Formula: C20H25F6N2OP

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate -

Specification

Molecular Formula C20H25F6N2OP
Molecular Weight 454.4 g/mol
IUPAC Name 2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate
Standard InChI InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1
Standard InChI Key KVZDNTKXFFQTRF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 4,5-dihydro-1H-imidazolium cation paired with a hexafluorophosphate (PF₆⁻) anion. The cation comprises two distinct aromatic systems: a (R)-2-hydroxy-1-phenylethyl group at the N1 position and a 2,4,6-trimethylphenyl (mesityl) group at the N3 position . The mesityl group's steric bulk and electron-donating methyl substituents enhance the ligand's ability to stabilize metal complexes during catalysis. The hydroxy group on the phenylethyl moiety introduces hydrogen-bonding capabilities, critical for substrate orientation in enantioselective reactions .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₂₅H₃₀F₆N₂OP
Molecular Weight466.4 g/mol
Chiral CentersN1 (R-configuration)
CounterionHexafluorophosphate (PF₆⁻)

Chirality and Configuration

The (R)-2-hydroxy-1-phenylethyl group establishes a stereogenic center at the N1 position, which is pivotal for inducing asymmetry in catalytic cycles. X-ray crystallographic studies of analogous imidazolium salts reveal that the hydroxy group adopts a pseudo-axial orientation, facilitating interactions with prochiral substrates . The mesityl group's orthogonal arrangement relative to the imidazolium ring minimizes steric clashes, optimizing coordination geometry .

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the alkylation of 1H-imidazole. A representative route includes:

  • Quaternization: Reaction of 1H-imidazole with (R)-2-bromo-1-phenylethanol in acetonitrile under reflux, yielding the intermediate imidazolium bromide .

  • Anion Exchange: Metathesis with potassium hexafluorophosphate (KPF₆) in aqueous acetone replaces bromide with PF₆⁻, enhancing lipophilicity .

  • Purification: Recrystallization from ethanol/water mixtures removes residual salts, achieving >98% purity .

Table 2: Optimization of Anion Exchange

Solvent SystemTemperature (°C)Yield (%)Purity (%)
Acetone/H₂O258597
THF/H₂O409298
MeCN/H₂O257896

Challenges in Scale-Up

Large-scale production faces hurdles in controlling exothermic reactions during quaternization. Patent US7501522B2 highlights the use of continuous flow reactors to mitigate thermal degradation, improving yields to 90% at kilogram scales .

Mechanism of Action in Catalysis

Solvent Effects

Polar aprotic solvents like toluene enhance enantioselectivity by stabilizing ion pairs. Conversely, protic solvents disrupt supramolecular assemblies, reducing ee by 15–20% .

Applications in Asymmetric Synthesis

Aldol Reactions

The compound catalyzes cross-aldol reactions between aryl aldehydes and ketones. For example, reaction of p-nitrobenzaldehyde with acetone yields β-hydroxy ketones with 68% ee and 89% conversion .

Table 3: Catalytic Performance in Aldol Reactions

Substrate Pairee (%)Conversion (%)
p-NO₂C₆H₄CHO + Acetone6889
C₆H₅CHO + Cyclohexanone5576
Furfural + Acetophenone6282

Michael Additions

Preliminary data indicate utility in asymmetric Michael additions, though ee values remain moderate (45–50%) .

Comparative Analysis with Related Catalysts

Table 4: Benchmarking Against Chiral Imidazolium Salts

Catalystee (%)TOF (h⁻¹)
[BMIM][l-Pro]6010
(R)-Menthyl-imidazolium PF₆⁻658
This Compound7012

The compound outperforms peers due to its balanced steric and electronic profile, though further modifications to the mesityl group could enhance activity .

Future Perspectives

Advances in computational modeling may enable rational design of next-generation variants. Immobilization on silica supports (as described in ) could facilitate catalyst recycling, addressing sustainability concerns.

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